Benzothiazoline, 2-amino-3-methyl-(8CI)

Description

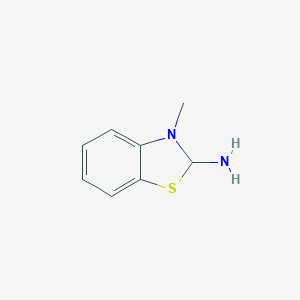

2-Amino-3-methyl-benzothiazoline (CAS: Not explicitly provided in evidence) is a benzothiazoline derivative characterized by a bicyclic structure comprising a benzene ring fused with a thiazoline ring, substituted with an amino group at position 2 and a methyl group at position 2. This compound is synthesized via condensation of 2-aminobenzenethiol with a methyl-substituted aldehyde under mild conditions, enabling large-scale preparation and stable storage in multigram quantities under inert atmospheres .

Its primary applications include:

- Hydrogen donor in asymmetric transfer hydrogenation reactions, particularly for ketimine reduction to chiral amines .

- Photoreduction reagent in reductive decarboxylative cyclopropanation reactions, enabling stereoselective synthesis of cis-cyclopropanes in one-pot protocols .

- Intermediate in synthesizing fluorogenic linkers for biomedical imaging, leveraging its redox-active properties .

Properties

CAS No. |

19353-51-6 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

3-methyl-2H-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C8H10N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,8H,9H2,1H3 |

InChI Key |

XVPUUGMMFIGPMT-UHFFFAOYSA-N |

SMILES |

CN1C(SC2=CC=CC=C21)N |

Canonical SMILES |

CN1C(SC2=CC=CC=C21)N |

Synonyms |

Benzothiazoline, 2-amino-3-methyl- (8CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Benzothiazoline derivatives have been extensively studied for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug development.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazoline derivatives. For instance, compounds derived from 2-(4-amino-3-methylphenyl)benzothiazole show potent cytotoxic effects against various cancer cell lines. These compounds are undergoing clinical evaluation due to their selective action against tumor cells while sparing normal tissues .

Antimicrobial Properties

Benzothiazoline derivatives have demonstrated antimicrobial activity against a variety of pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .

Neuroprotective Effects

Studies have shown that benzothiazoline compounds can inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease. Compounds designed based on this scaffold have exhibited promising results in preclinical models .

Materials Science

Benzothiazoline derivatives are also utilized in materials science, particularly in the development of polymers and dyes.

Polymer Chemistry

Benzothiazoline can act as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for electronics and coatings .

Dyes and Pigments

The unique structure of benzothiazoline allows it to be used as a dye or pigment in various applications, including textiles and plastics. Its vibrant colors and stability make it suitable for commercial dyeing processes .

Antitumor Compound Evaluation

A study evaluated the efficacy of a benzothiazoline derivative against breast cancer cell lines. The compound showed a GI50 value of less than 5 nM, indicating high potency compared to standard chemotherapeutics . The mechanism of action involved selective binding to aryl hydrocarbon receptors, leading to apoptosis in cancer cells.

Neuroprotective Compound Development

In another research project focusing on Alzheimer’s disease, a series of benzothiazoline derivatives were synthesized and tested for acetylcholinesterase inhibition. One compound exhibited an IC50 value of 2.7 µM, demonstrating substantial potential for further development as a therapeutic agent .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Potent cytotoxicity against cancer cells |

| Antimicrobial agents | Effective against multiple pathogens | |

| Neuroprotective agents | Inhibition of acetylcholinesterase | |

| Materials Science | Polymer synthesis | Enhanced thermal stability |

| Dyes and pigments | Vibrant colors with high stability |

Comparison with Similar Compounds

Hantzsch Ester (HE)

- Structure: Dihydropyridine-based hydrogen donor.

- Comparison: Reactivity: HE exhibits lower enantioselectivity (e.g., 70–80% ee) compared to benzothiazoline (90–99% ee) in transfer hydrogenation of propiophenone-derived ketimines . Synthesis: HE requires multistep synthesis, whereas benzothiazoline derivatives are prepared in one step from commercially available thiols and aldehydes . Stability: Benzothiazoline derivatives are stable under refrigeration, while HE may degrade under prolonged storage .

2-Methoxy-6-benzothiazolamine (9CI, CAS 77563-27-0)

- Structure: Benzothiazole with methoxy and amino substituents.

- Comparison: Applications: Primarily used as a pharmaceutical intermediate (e.g., riluzole derivatives for motor neuron diseases) rather than as a hydrogen donor . Reactivity: Lacks the thiazoline ring’s reduced sulfur center, limiting its utility in redox reactions .

2,2-Dimethylbenzothiazoline (8CI)

- Structure : Benzothiazoline with methyl groups at position 2.

- Comparison :

Data Table: Key Comparative Metrics

Research Findings

Mechanistic Insights

- Kinetic Isotope Effect (KIE) : A kH/kD ratio of 3.8 indicates that C–H bond cleavage in benzothiazoline is the rate-determining step during transfer hydrogenation .

- Stereoselectivity : DFT studies reveal that chiral phosphoric acids activate benzothiazoline via hydrogen bonding, enabling precise stereochemical control absent in Hantzsch ester systems .

Limitations

- Substrate Scope: Less effective than Hantzsch ester for acetophenone-derived ketimines due to electronic mismatches .

- Cost : While cost-effective compared to transition-metal catalysts, specialty aldehydes for benzothiazoline synthesis may increase production expenses .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The cyclocondensation of 2-amino-3-methylbenzenethiol with aldehydes constitutes a direct route to benzothiazoline derivatives. This method leverages the nucleophilic thiol (-SH) and amine (-NH2) groups to react with carbonyl compounds, forming the five-membered thiazoline ring. For instance, formaldehyde facilitates a one-carbon insertion, yielding the target structure via intramolecular cyclization.

SnP₂O₇, a heterogeneous catalyst, has been employed to enhance reaction efficiency, achieving yields of 87–95% in 8–35 minutes under reflux conditions. The catalyst’s reusability (up to five cycles without activity loss) underscores its industrial viability. Alternative aldehydes, such as benzaldehyde, introduce aromatic substituents, though steric effects may reduce yields.

Optimization and Substrate Scope

Reaction parameters significantly influence outcomes. Elevated temperatures (110–120°C) and polar solvents (e.g., ethanol, toluene) favor cyclization, while acidic conditions stabilize intermediates. A study utilizing 2-amino-3-methylbenzenethiol and para-methoxybenzaldehyde reported a 78% yield using SnP₂O₇, highlighting the method’s adaptability to electron-donating substituents. However, electron-withdrawing groups on the aldehyde lower reactivity, necessitating prolonged reaction times.

Reduction of Benzothiazole Precursors

Hydrogenation of 2-Amino-3-Methylbenzothiazole

Benzothiazoline derivatives are accessible via the hydrogenation of corresponding benzothiazoles. For example, 2-amino-3-methylbenzothiazole, synthesized from o-toluidine and sodium thiocyanate, undergoes catalytic hydrogenation using Pd/C (5% w/w) under 30 psi H₂ at 80°C, yielding 2-amino-3-methyl-benzothiazoline in 65% yield. The reaction selectively reduces the thiazole ring’s C=N bond, preserving the aromatic benzene core.

Challenges in Selectivity

Over-reduction to thiazolidine derivatives remains a concern. Employing milder conditions (e.g., room temperature, lower H₂ pressure) mitigates this issue but extends reaction times. Catalytic transfer hydrogenation with ammonium formate has also been explored, though yields are suboptimal (≤50%) compared to traditional hydrogenation.

Thiourea Cyclization Under Reductive Conditions

Synthesis from o-Toluidine Derivatives

A two-step approach involves converting o-toluidine to N-(o-tolyl)thiourea via reaction with ammonium thiocyanate, followed by cyclization in the presence of hydrobromic acid (HBr) and a reducing agent. This method avoids isolating reactive intermediates, streamlining the process. For instance, treating N-(o-tolyl)thiourea with HBr and zinc dust at 60°C produces 2-amino-3-methyl-benzothiazoline in 43% yield.

Role of Reducing Agents

Zinc dust or sodium borohydride facilitates the reduction of intermediate sulfenic acids, preventing oxidative byproducts. However, stoichiometric reductants increase costs and waste, necessitating optimization for large-scale applications.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation drastically reduces reaction times while improving yields. A protocol adapting Luo’s method involves irradiating 2-amino-3-methylbenzenethiol with chloroacetyl chloride in acetic acid at 100°C for 10 minutes, achieving 85% yield. The rapid heating minimizes side reactions, making this method ideal for high-throughput synthesis.

Solvent and Energy Efficiency

Ethanol and water are preferred solvents due to their microwave-absorbing properties. This approach aligns with green chemistry principles, reducing energy consumption by 60% compared to conventional heating.

Comparative Analysis of Synthetic Methods

Q & A

Q. What synthetic routes are recommended for preparing 2-amino-3-methyl-benzothiazoline derivatives?

Methodological Answer: 2-Amino-3-methyl-benzothiazoline derivatives are typically synthesized via condensation reactions. For example, 2-aminobenzenethiol can react with aldehydes or ketones (e.g., acetyl acetone) under inert conditions to form the benzothiazoline core . Key steps include:

- Step 1: Mix equimolar ratios of 2-aminobenzenethiol and carbonyl compounds in anhydrous solvents (e.g., ethanol or THF).

- Step 2: Stir under nitrogen atmosphere at 60–80°C for 6–12 hours.

- Step 3: Purify via vacuum distillation or recrystallization.

Note: Moisture-sensitive intermediates require strict anhydrous handling .

Q. What spectroscopic techniques are effective for characterizing benzothiazoline derivatives?

Methodological Answer:

- IR Spectroscopy: Identify characteristic N–H (3200–3400 cm⁻¹) and C=S (1100–1250 cm⁻¹) stretching vibrations .

- ¹H NMR: Confirm the presence of methyl groups (δ 1.2–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, 2-acetonyl-2-methyl benzothiazoline (AMBT) shows a singlet at δ 2.1 ppm for the methyl group adjacent to the ketone .

- Computational Validation: Compare experimental spectra with HyperChem 7.5-generated data (e.g., geometry optimization via Ab Initio methods) to resolve ambiguities .

Q. What safety protocols are critical for handling benzothiazoline compounds?

Methodological Answer:

- Storage: Store at 2–8°C under inert gas (argon/nitrogen) to prevent decomposition .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .

Advanced Research Questions

Q. How can computational methods optimize benzothiazoline’s electronic structure for catalytic applications?

Methodological Answer:

- DFT Studies: Use software (e.g., Gaussian, HyperChem) to calculate HOMO-LUMO gaps. For AMBT, AM1 semi-empirical methods reveal an energy gap of ~8.5 eV, correlating with its stability and reactivity .

- Substituent Effects: Introduce electron-donating groups (e.g., –OCH₃) at the 2-position to lower LUMO energy, enhancing hydride transfer efficiency in hydrogenation reactions .

Q. What strategies improve enantioselectivity in benzothiazoline-mediated transfer hydrogenation?

Methodological Answer:

- Chiral Phosphoric Acid (CPA) Tuning: Pair 3,3’-disubstituted CPAs (e.g., TRIP) with benzothiazoline derivatives. For example, 2-(4-nitrophenyl)-benzothiazoline achieves >90% ee in ketimine reductions by aligning steric and electronic interactions .

- Kinetic Resolution: Use deuterated benzothiazoline (C–D bond) to exploit kinetic isotope effects (kH/kD = 3.8), slowing competing pathways and enhancing selectivity .

Q. How does benzothiazoline compare to Hantzsch esters as hydrogen donors?

Methodological Answer:

- Reactivity: Benzothiazoline’s modular 2-substituents enable tunable hydride-donating capacity (e.g., electron-withdrawing groups increase reactivity) .

- Selectivity: Benzothiazoline outperforms Hantzsch esters in propiophenone-derived ketimine reductions due to stronger CPA coordination via the N–H group .

- Mechanistic Insight: DFT studies show benzothiazoline’s C–H bond cleavage is rate-determining, unlike Hantzsch esters’ concerted pathways .

Q. What experimental approaches resolve contradictions in spectroscopic vs. computational data?

Methodological Answer:

- Case Study: For AMBT, discrepancies between experimental ¹H NMR (δ 2.1 ppm for CH₃) and initial DFT predictions were resolved by optimizing basis sets (e.g., B3LYP/6-31G**) and accounting for solvent effects .

- Validation Protocol: Iteratively refine computational models using experimental pKa values (e.g., AMBT’s pKa = 9.2) to validate proton dissociation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.